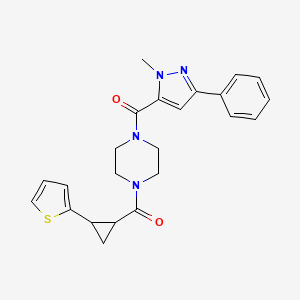

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof. The invention also provides a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone of Formula II, or salts thereof, using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof .Molecular Structure Analysis

The molecular structure of the compound can be represented by the formulaC10H11N3. The 3D structure may be viewed using Java or Javascript . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.2144 . More detailed physical and chemical properties could not be found in the available resources.科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have investigated its pharmacological properties, including its potential as an:

- Antioxidant : Given its resemblance to the antioxidant drug Edaravone , this compound may exhibit similar protective effects against oxidative stress .

- Neuroprotective Agent : Its potential in stroke recovery and treatment of amyotrophic lateral sclerosis (ALS) warrants further exploration .

- Dipeptidylpeptidase 4 (DPP-4) Inhibitor : It can serve as an intermediate for developing antidiabetic agents .

Antiparasitic Activity

Studies have evaluated its efficacy against parasitic diseases:

Heterocyclic Synthesis

The pyrazolone ring is a versatile building block in heterocyclic chemistry. Researchers have utilized this compound for synthesizing various derivatives:

- 1,3-Dimethyl-5-pyrazolone : An important intermediate in medicinal compound synthesis .

- γ-Bicyclic Heteroarylpiperazines : These compounds have been prepared using the compound as an intermediate .

Molecular Simulation Studies

Computational approaches have been employed to understand its binding interactions:

- Antipromastigote Activity : Molecular simulations suggest favorable binding patterns in the active site of LmPTR1, supporting its potent antipromastigote activity .

Green Synthesis

Efforts toward sustainable chemistry have led to solvent-free synthesis methods:

- Solvent-Free Preparation : Researchers have not yet reported solvent-free synthesis for 1,3-dimethyl-5-pyrazolone, but this area holds promise for future investigations .

Other Biological Activities

While not exhaustive, additional areas of interest include:

作用機序

特性

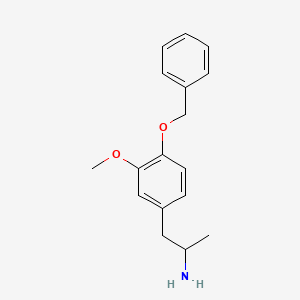

IUPAC Name |

[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-25-20(15-19(24-25)16-6-3-2-4-7-16)23(29)27-11-9-26(10-12-27)22(28)18-14-17(18)21-8-5-13-30-21/h2-8,13,15,17-18H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQQJFQHPXDIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)